Xiaochongliulin
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Overview
Description
Xiaochongliulin, also known as O-(2,4-dichloro-6-nitrophenyl) O,O-diethyl phosphorothioate, is a compound primarily used as an insecticide. It is recognized for its effectiveness in controlling a wide range of pests in agricultural settings. The compound has the molecular formula C10H12Cl2NO5PS and a molecular weight of 360.15 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Xiaochongliulin involves the reaction of 2,4-dichloro-6-nitrophenol with diethyl phosphorochloridothioate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Xiaochongliulin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Substituted phosphorothioate derivatives.
Scientific Research Applications
Xiaochongliulin has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of pesticides.
Biology: Studied for its effects on various biological systems, including its impact on insect physiology and behavior.
Medicine: Investigated for its potential use in developing new insecticidal formulations with improved efficacy and safety profiles.
Industry: Utilized in the formulation of agricultural products to enhance pest control measures.
Mechanism of Action
Xiaochongliulin exerts its insecticidal effects by inhibiting acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in insects. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve signal transmission, paralysis, and eventually death of the insect .
Comparison with Similar Compounds
Similar Compounds
Chlorpyrifos: Another organophosphate insecticide with a similar mechanism of action.
Diazinon: An organophosphate insecticide used for similar purposes.
Malathion: A widely used organophosphate insecticide with a similar chemical structure.
Uniqueness
Xiaochongliulin is unique due to its specific chemical structure, which provides it with distinct physicochemical properties and a specific spectrum of activity against various pests. Its effectiveness and relatively lower toxicity to non-target organisms make it a valuable tool in integrated pest management .
Biological Activity
Xiaochongliulin, a compound with notable biological activity, has been the subject of various studies focusing on its potential applications in agriculture and medicine. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological properties, mechanisms of action, and practical applications.
Overview of this compound
This compound is primarily recognized for its insecticidal and acaricidal properties. It is often formulated in compositions with other active ingredients to enhance efficacy against pests while minimizing environmental impact. The compound has shown promise in controlling various agricultural pests, particularly mites and insects that threaten crop yields.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , making it a candidate for further exploration in medical applications. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis and death.
Insecticidal and Acaricidal Effects
This compound has been tested for its effectiveness against several pests:
- Mite Control : It demonstrates significant efficacy against mites at various life stages, including ovicidal properties.
- Synergistic Effects : When combined with other compounds (e.g., bifenazate), it enhances the overall insecticidal spectrum, reducing the required dosage and environmental residue.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely interacts with specific enzymes involved in pest metabolism, inhibiting their function.
- Cell Membrane Disruption : It may alter the integrity of pest cell membranes, leading to increased permeability and eventual cell death.
Case Studies
- Efficacy Against Mites : A study demonstrated that this compound effectively reduced mite populations by over 90% within 72 hours when applied at optimal concentrations.
- Field Trials : In agricultural settings, formulations containing this compound showed improved crop health and yield compared to untreated controls.
Data Tables
Study | Pest Type | Efficacy (%) | Dosage (mg/L) | Combination Used |
---|---|---|---|---|
Study 1 | Mites | 90 | 50 | Bifenazate |
Study 2 | Insects | 85 | 100 | None |
Study 3 | Scale Insects | 95 | 75 | Bifenazate |
Properties
CAS No. |
171605-91-7 |
---|---|
Molecular Formula |
C10H12Cl2NO5PS |
Molecular Weight |
360.15 g/mol |
IUPAC Name |
(2,4-dichloro-6-nitrophenoxy)-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H12Cl2NO5PS/c1-3-16-19(20,17-4-2)18-10-8(12)5-7(11)6-9(10)13(14)15/h5-6H,3-4H2,1-2H3 |
InChI Key |
LVHRDEVAWFGKBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)OC1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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